ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Analysis
- X-ray Diffraction Techniques : The structural properties of related triazole compounds were studied using X-ray diffraction, indicating strong intermolecular hydrogen bonds and complex molecular frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
- Synthesis and Characterization : Novel derivatives of 1,2,4-triazole, including some structurally related to the query compound, were synthesized and characterized using various spectroscopic techniques (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Chemical Synthesis and Applications
- Synthesis of Novel Heterocyclic Compounds : Research on compounds derived from 1,2,4-triazol-4-yl acetohydrazide, structurally similar to the query, includes synthesis processes and their potential application in inhibiting certain enzymes (Bekircan, Ülker, & Menteşe, 2015).
- Pharmaceutical Research : The compound was utilized in the synthesis of various chemical structures with potential pharmaceutical applications, as in the case of coordination polymers derived from triazole ligands for potential use in medicinal chemistry (Hu, Wang, Qian, Peng, & Huang, 2016).
Molecular Interactions and Stability
- Molecular Stability and Docking Studies : The stability and molecular interactions of benzimidazole derivatives containing 1,2,4-triazole, similar in structure to the query compound, were analyzed using computational methods. These studies contribute to understanding their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
properties
IUPAC Name |
ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4S/c1-2-27-15(25)9-28-17-22-21-13(7-11-8-14(24)20-16(26)19-11)23(17)12-5-3-10(18)4-6-12/h3-6,8H,2,7,9H2,1H3,(H2,19,20,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVILNTRRKFXCQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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